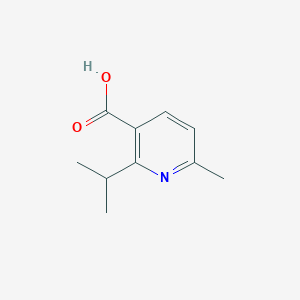
6-Methyl-2-(propan-2-yl)pyridine-3-carboxylic acid
説明
6-Methyl-2-(propan-2-yl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Methyl-2-(propan-2-yl)pyridine-3-carboxylic acid, also known as 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyridine ring and a carboxylic acid functional group.
Molecular Characteristics
- Molecular Formula : C12H15NO2
- Molecular Weight : 205.25 g/mol
- Functional Groups : Carboxylic acid, pyridine ring, isopropyl group
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors, leading to diverse biological effects. The mechanisms by which it exerts its effects can be summarized as follows:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting bacterial growth through interference with metabolic processes .
- Anti-inflammatory Properties : It may modulate biochemical pathways related to inflammation, impacting cytokine production and immune response .
- Enzymatic Interaction : The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Biological Activity Overview
The biological activities of this compound have been explored in several studies. Below is a summary of key findings:
| Study Focus | Findings |
|---|---|
| Antimicrobial Properties | Inhibits bacterial growth; effective against various strains . |
| Anti-inflammatory Effects | Reduces cytokine levels in vitro; potential for treating inflammatory diseases . |
| Enzymatic Modulation | Interacts with specific enzymes involved in metabolic pathways . |
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study investigated the antimicrobial efficacy of the compound against common pathogens. Results indicated that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain.
-
Anti-inflammatory Mechanism :
- In vitro assays demonstrated that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in managing chronic inflammatory conditions.
-
Enzyme Interaction Analysis :
- Further research focused on the interaction of the compound with specific enzymes involved in metabolic pathways. It was found to inhibit certain dehydrogenases, leading to altered metabolic profiles in treated cells.
特性
IUPAC Name |
6-methyl-2-propan-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-8(10(12)13)5-4-7(3)11-9/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATYBJLZVBGRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















